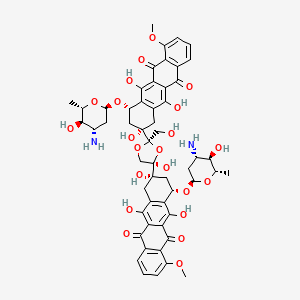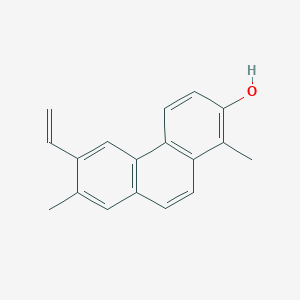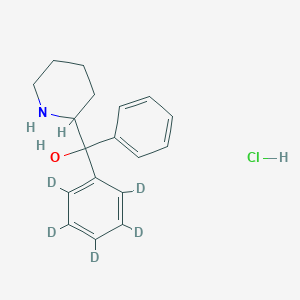
Pipradrol-d5 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pipradrol-d5 Hydrochloride is a deuterated form of Pipradrol, a mild central nervous system stimulant. Pipradrol was initially developed in the 1950s and has been used for various medical purposes, including the treatment of obesity, narcolepsy, and senile dementia . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Pipradrol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pipradrol-d5 Hydrochloride involves the deuteration of Pipradrol. The process typically starts with the preparation of Pipradrol, which is synthesized through a multi-step reaction involving the condensation of benzyl cyanide with piperidine, followed by reduction and hydrolysis . The deuteration process involves the exchange of hydrogen atoms with deuterium, usually achieved through catalytic hydrogenation in the presence of deuterium gas .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Pipradrol-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Pipradrol can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert Pipradrol to its corresponding alcohols or amines.
Substitution: Pipradrol can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Pipradrol can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Pipradrol-d5 Hydrochloride has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Pipradrol in biological systems.
Neuropharmacology: Investigated for its effects on the central nervous system, particularly its role as a norepinephrine-dopamine reuptake inhibitor.
Toxicology: Used in toxicological studies to understand the safety profile and potential adverse effects of Pipradrol.
Analytical Chemistry: Employed as a reference standard in mass spectrometry and other analytical techniques to quantify Pipradrol and its metabolites
Mecanismo De Acción
Pipradrol-d5 Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system. The primary molecular targets are the norepinephrine and dopamine transporters .
Comparación Con Compuestos Similares
Similar Compounds
Desoxypipradrol: A structurally related compound with similar pharmacological actions but a longer duration of action.
Methylphenidate: Shares a similar mechanism of action but has a shorter duration of effect.
Uniqueness
This compound is unique due to its deuterated nature, which allows for more precise studies of its pharmacokinetics and metabolism. The presence of deuterium atoms can lead to differences in the rate of metabolic reactions, providing valuable insights into the drug’s behavior in biological systems .
Propiedades
Fórmula molecular |
C18H22ClNO |
|---|---|
Peso molecular |
308.9 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentadeuteriophenyl)-phenyl-piperidin-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c20-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-19-17;/h1-6,9-12,17,19-20H,7-8,13-14H2;1H/i1D,3D,4D,9D,10D; |
Clave InChI |
KIFIYUHFHGSNHL-SQJASTRZSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCCCN2)(C3=CC=CC=C3)O)[2H])[2H].Cl |
SMILES canónico |
C1CCNC(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


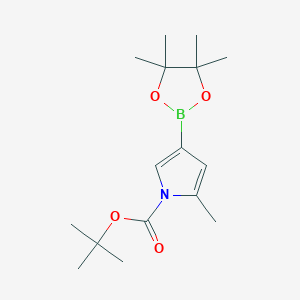

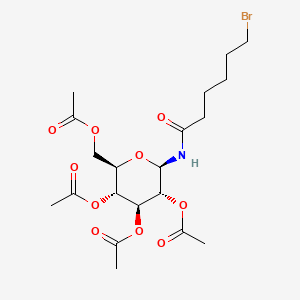
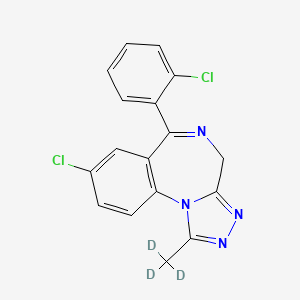


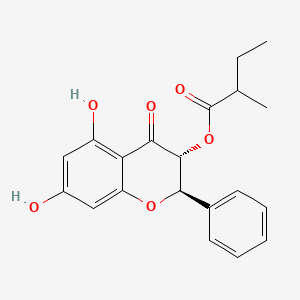


![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)
